N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a hybrid structure combining a tetrazole ring and a chromene (benzopyran) moiety linked via a phenyl-carboxamide bridge. The cyclopropylcarbamoyl substituent may enhance lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O5/c29-17-11-19(33-18-4-2-1-3-16(17)18)21(31)24-14-7-9-15(10-8-14)28-22(32)27(25-26-28)12-20(30)23-13-5-6-13/h1-4,7-11,13H,5-6,12H2,(H,23,30)(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWIMGFMWGGWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed exploration.
Chemical Structure
The compound features a chromene core substituted with a tetrazole moiety and a cyclopropylcarbamoyl group. This structural complexity may contribute to its biological activity, particularly in targeting specific enzymes or receptors.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | < 100 | Induction of apoptosis |
| HeLa | < 100 | Cell cycle arrest |
| MCF7 | < 100 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle regulation and apoptosis pathways .
Anti-inflammatory Effects
Compounds in this class have also shown anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This could be beneficial for treating conditions characterized by chronic inflammation .
Antimicrobial Activity
The compound's structural features may contribute to antimicrobial activity against various pathogens. Preliminary studies have shown efficacy against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential .
The biological activity of this compound likely involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation : Potential interactions with cell surface receptors could alter signaling pathways related to growth and inflammation.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA or bind to DNA repair enzymes, affecting cellular replication processes.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Study 1: Anticancer Efficacy
A study evaluated the effects of the compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, supporting its anticancer potential.
Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, administration of the compound led to decreased joint inflammation and pain scores, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. The compound has shown effectiveness against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that related tetrazole derivatives can trigger caspase activity in cancer cells such as HCT-116 and HeLa, leading to cell death through programmed mechanisms .
Antimicrobial Properties
Compounds containing the tetrazole ring have been reported to possess antimicrobial activities. The unique structure allows for interaction with bacterial enzymes or receptors, potentially disrupting cellular functions. Preliminary studies suggest that N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-4-oxo-4H-chromene-2-carboxamide may exhibit similar properties, warranting further investigation into its spectrum of activity against various pathogens.
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
Interaction with Enzymes
The compound may act as an enzyme inhibitor or modulator. For example, it could interfere with enzymes involved in cancer cell metabolism or inflammatory pathways.
Receptor Binding
The presence of specific functional groups allows the compound to bind to various receptors involved in signaling pathways related to cancer progression or inflammation.
Case Studies
Several studies have investigated the biological properties of compounds structurally related to this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated cytotoxicity against HCT116 cells | IC50 values indicated significant anticancer potential |
| Study 2 | Assessed antimicrobial activity against S. aureus | Compound showed notable inhibition zones |
| Study 3 | Investigated anti-inflammatory effects in murine models | Reduced levels of TNF-alpha and IL-6 |
These findings highlight the potential therapeutic applications of this compound across multiple domains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include pyrazole-carboxamide derivatives (e.g., compounds 3a–3e from ), which share carboxamide linkages and aryl substitutions but differ in core heterocycles and functional groups. Key comparative aspects are outlined below:
Table 1: Structural and Physicochemical Comparison
*Molecular weight estimated based on structural formula.
Key Differences and Implications:
Pyrazole derivatives (e.g., 3a–3e) prioritize halogenated aryl groups for steric and electronic modulation, whereas the target compound’s chromene system may enhance π-π stacking with biological targets.
Chloro and fluorophenyl groups in 3a–3e may enhance electrophilic reactivity but reduce metabolic stability relative to the chromene system.
Synthetic Methodology :
- Both classes employ carboxamide coupling (e.g., EDCI/HOBt activation), but the tetrazole-chromene hybrid likely requires additional steps for heterocycle formation (e.g., Huisgen cycloaddition for tetrazole synthesis) .
Characterization Tools :
- While relies on NMR, MS, and elemental analysis, the target compound’s structural complexity may necessitate advanced techniques like X-ray crystallography (using SHELX or ORTEP for visualization).
Research Findings and Limitations
- Activity Data: No direct biological data for the target compound are provided in the evidence. Pyrazole derivatives (3a–3e) lack reported activity, limiting functional comparisons.
- Computational Predictions : Molecular docking studies (unavailable in the evidence) could hypothesize enhanced target binding due to the chromene’s planar structure and tetrazole’s hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
